molecular formula C8H7IO B3148834 5-Iodo-2-methylbenzaldehyde CAS No. 65874-26-2

5-Iodo-2-methylbenzaldehyde

Cat. No.: B3148834
CAS No.: 65874-26-2
M. Wt: 246.04 g/mol
InChI Key: KGSUBBGMCCOXKF-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodo-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzaldehyde. This can be achieved by reacting 2-methylbenzaldehyde with iodine in the presence of an oxidizing agent such as sodium nitrite and fuming sulfuric acid . Another method involves the use of potassium 2-iodo-5-methylbenzenesulfonate as a catalyst for the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, followed by further reactions to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes. These processes often use iodine and an oxidizing agent in the presence of a catalyst to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The final product is purified through techniques such as crystallization, distillation, and sublimation .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: 5-Iodo-2-methylbenzoic acid.

    Reduction: 5-Iodo-2-methylbenzyl alcohol.

Scientific Research Applications

5-Iodo-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-2-methylbenzaldehyde involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the aldehyde group. The iodine atom can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methylbenzaldehyde: Similar structure but with different substitution pattern.

    5-Bromo-2-methylbenzaldehyde: Bromine instead of iodine.

    5-Chloro-2-methylbenzaldehyde: Chlorine instead of iodine.

Uniqueness

5-Iodo-2-methylbenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine and chlorine analogs. The larger atomic size and higher electronegativity of iodine influence the reactivity and stability of the compound, making it suitable for specific applications that require iodinated intermediates .

Biological Activity

5-Iodo-2-methylbenzaldehyde, an organic compound with the molecular formula C8_8H7_7IO, is characterized by its unique structural features that include an iodine atom at the 5-position and a methyl group at the 2-position of a benzaldehyde structure. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.

The structural uniqueness of this compound influences its reactivity and biological interactions. It is classified as a halogenated aromatic aldehyde, which allows it to participate in various chemical reactions, including oxidation and reduction processes. Common reagents used for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

  • Halogenation of 2-methylbenzaldehyde : The introduction of iodine can be achieved through electrophilic aromatic substitution.
  • Reactions with nucleophiles : The compound can act as an electrophile in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. Its ability to form stable complexes with various biological targets suggests it may influence biochemical pathways relevant to drug development.

Although specific mechanisms of action for this compound are not fully elucidated, its structural features allow it to engage in enzyme-catalyzed reactions, potentially affecting binding affinities with biomolecules. This interaction could lead to modulation of various biological processes, making it a candidate for further pharmacological exploration .

Interaction Studies

Studies have shown that compounds similar to this compound can enhance binding affinities in various biological contexts. For instance, substituted phenyl dihydrouracil derivatives demonstrated improved binding when specific substituents were introduced at the meta or para positions . This highlights the importance of structural modifications in enhancing biological activity.

Comparative Analysis

A comparative analysis of structurally related compounds reveals significant differences in their properties and potential applications:

Compound NameStructural FeaturesUnique Properties
5-Iodo-2-methylphenylmethanol Hydroxyl group instead of aldehydeAlcohol functionality allows different reactivity
4-Chloro-5-iodo-2-methylphenylmethanol Contains chlorine at the para positionDifferent electronic effects due to chlorine
2-Iodo-5-methylbenzaldehyde Iodine at the ortho positionDifferent steric interactions

The above table illustrates how variations in substituents can lead to distinct chemical behaviors and biological activities, emphasizing the need for detailed interaction studies to understand their mechanisms fully.

Potential Applications

Given its structural properties and observed biological activities, this compound may serve as a lead compound in drug development. Its capacity to interact with enzymes or receptors suggests potential therapeutic applications, particularly in areas requiring modulation of specific biochemical pathways .

Properties

IUPAC Name

5-iodo-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUBBGMCCOXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727142
Record name 5-Iodo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65874-26-2
Record name 5-Iodo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-iodo-2-methyl benzoic acid (24 g, 91 mmol) (AKSCI) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added borane tetrahydrofuran (1 M, 250 mL, 250 mmol) dropwise. The reaction mixture was then stirred at room temperature for 2 h. The mixture was concentrated and residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over MgSO4, and concentrated to give an off-white solid. The solid was dissolved into dichloromethane (300 mL), and activated MnO2 (20 g) was added. The mixture was then heated at reflux for 4 h, cooled to room temperature, and filtered through a short pad of celite. The filtrated was concentrated and purified by chromatography (EtOAc:hexanes=1;8) to give 5-Iodo-2-methyl-benzaldehyde as an off-white solid (Yield 5.5 g, 25%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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